molecular formula C11H14S2 B458445 2-(2-Methylphenyl)-1,3-dithiane CAS No. 56637-46-8

2-(2-Methylphenyl)-1,3-dithiane

Cat. No.: B458445
CAS No.: 56637-46-8
M. Wt: 210.4g/mol
InChI Key: ZQGJMYWTHIUNBD-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1,3-dithiane is a substituted 1,3-dithiane, a class of organosulfur compounds featuring a six-membered ring with two sulfur atoms at the 1 and 3 positions . This compound is of significant value in fundamental organic chemistry research, particularly for investigations into conformational dynamics and steric effects within cyclic systems. Studies on closely related analogues have shown that the introduction of an ortho-substituent on the phenyl ring, such as a methyl group, establishes specific conformational relationships. Research indicates that in 2-(2'-methylphenyl)-1,3-dithiane, a cisoid relation exists between the axial hydrogen on the dithiane ring and the methyl group on the aromatic ring, influencing the compound's overall three-dimensional structure . The 1,3-dithiane moiety is also widely recognized for its role in synthetic organic chemistry, where it can serve as a versatile protecting group for carbonyl compounds or be utilized in umpolung reactions, such as the Corey-Seebach reaction, to invert the normal reactivity of a carbonyl carbon . The structural features of aryl-substituted 1,3-dithianes, including their crystal and energy-minimized structures, are a subject of systematic study, highlighting the importance of intermolecular interactions in packing arrangements . Researchers can employ this compound to explore these sophisticated concepts and as a building block in the development of novel synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

56637-46-8

Molecular Formula

C11H14S2

Molecular Weight

210.4g/mol

IUPAC Name

2-(2-methylphenyl)-1,3-dithiane

InChI

InChI=1S/C11H14S2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

ZQGJMYWTHIUNBD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2SCCCS2

Canonical SMILES

CC1=CC=CC=C1C2SCCCS2

Other CAS No.

56637-46-8

Origin of Product

United States

Advanced Reactivity and Chemical Transformations of 2 2 Methylphenyl 1,3 Dithiane and Its Precursors

Nucleophilic Reactivity of 2-Lithio-1,3-Dithiane Derivatives

The lithiated derivative of 2-(2-methylphenyl)-1,3-dithiane serves as a powerful nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

Alkylation with Halides and Sulfonates

2-Lithio-1,3-dithiane derivatives readily undergo alkylation with primary and secondary alkyl halides. brynmawr.edu This reaction proceeds via an SN2 mechanism, where the dithiane anion displaces the halide leaving group. The use of sulfonates, such as tosylates and benzenesulfonates, of primary alcohols also provides an effective route for alkylation. organic-chemistry.orgorganic-chemistry.org These reactions are typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Table 1: Examples of Alkylation Reactions with 2-Lithio-1,3-Dithiane Derivatives

Dithiane DerivativeElectrophileProductYield (%)
2-Lithio-2-phenyl-1,3-dithianen-Butyl bromide2-Butyl-2-phenyl-1,3-dithiane95
2-Lithio-1,3-dithianeBenzyl (B1604629) chloride2-Benzyl-1,3-dithiane85
2-Lithio-2-phenyl-1,3-dithiane1-Octyl benzenesulfonate2-Octyl-2-phenyl-1,3-dithiane88 organic-chemistry.org

Addition to Carbonyl Compounds (Aldehydes and Ketones)

The reaction of 2-lithio-1,3-dithiane derivatives with aldehydes and ketones yields α-hydroxy carbonyl compounds after hydrolysis of the dithiane group. scribd.com The nucleophilic dithiane anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated upon workup. This method is a cornerstone for the synthesis of complex molecules containing hydroxyl and carbonyl functionalities.

Ring-Opening Reactions with Epoxides

Epoxides, being strained three-membered rings, are susceptible to nucleophilic attack. nih.gov 2-Lithio-1,3-dithiane derivatives react with epoxides in an SN2 fashion, leading to the formation of β-hydroxy carbonyl compounds after subsequent hydrolysis. scribd.com The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring. pressbooks.pubkhanacademy.org

Reactions with Nitriles and Carboxylic Acid Derivatives

2-Lithio-1,3-dithiane anions can add to nitriles to form, after hydrolysis of the intermediate imine, α-dicarbonyl compounds. scribd.com Reactions with carboxylic acid derivatives such as esters and acyl chlorides can also be employed to synthesize various keto-dithianes.

Palladium-Catalyzed Cross-Coupling and Allylic Substitutions

Recent advancements have shown that 2-aryl-1,3-dithianes can participate in palladium-catalyzed cross-coupling reactions with aryl bromides. acs.orgacs.orgsemanticscholar.org This methodology utilizes the acidic benzylic proton of the dithiane, allowing it to function as a transmetalation reagent. brynmawr.eduamanote.com The reaction typically employs a palladium acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand, such as NiXantphos. acs.org This approach provides a route to diaryl ketones or diarylmethanes after subsequent deprotection. brynmawr.eduacs.org

Furthermore, 1,3-dithianes can act as acyl anion equivalents in palladium-catalyzed asymmetric allylic substitution reactions, also known as the Tsuji-Trost reaction. acs.orgwikipedia.org This reaction allows for the enantioselective formation of carbon-carbon bonds, yielding chiral molecules with high enantioselectivities. acs.org

Table 2: Scope of Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes with Aryl Bromides acs.org

2-Aryl-1,3-dithianeAryl BromideProductYield (%)
2-Phenyl-1,3-dithiane4-Bromoanisole2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane85
2-(4-Methylphenyl)-1,3-dithiane (B458461)4-Bromobenzonitrile2-(4-Cyanophenyl)-2-(4-methylphenyl)-1,3-dithiane72
2-Phenyl-1,3-dithiane1,4-Dibromobenzene1,4-Bis(2-phenyl-1,3-dithian-2-yl)benzene65
This compound4-Bromotoluene2-(4-Methylphenyl)-2-(2-methylphenyl)-1,3-dithiane78

Conversion to Diverse Functional Groups

The primary utility of the 1,3-dithiane (B146892) group lies in its role as a protective group for carbonyls, which can be readily cleaved to regenerate the parent carbonyl compound. A variety of methods exist for this deprotection, often involving reagents that are reactive towards the sulfur atoms.

Common methods for the deprotection of 1,3-dithianes to their corresponding carbonyl compounds include the use of:

Mercury(II) salts, such as mercury(II) chloride or mercury(II) nitrate (B79036). nih.gov

Oxidative cleavage with reagents like N-bromosuccinimide (NBS), ceric ammonium (B1175870) nitrate (CAN), or bis(trifluoroacetoxy)iodobenzene. organic-chemistry.org

A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI). chemrxiv.org

Hydrogen peroxide with an iodine catalyst in an aqueous micellar system. organic-chemistry.org

The choice of deprotection method often depends on the presence of other functional groups within the molecule to ensure chemoselectivity. For instance, milder, non-oxidative methods are preferred for substrates containing sensitive functional groups. organic-chemistry.org

Regeneration of Carbonyl Functionalities (Deprotection)

The 1,3-dithiane group is a widely utilized protecting group for carbonyl functionalities due to its stability in both acidic and basic conditions. researchgate.netnih.govyoutube.com Its role as an acyl anion equivalent precursor further enhances its synthetic utility. youtube.com However, the regeneration of the parent carbonyl compound, a process known as deprotection or dethioacetalization, often requires specific and carefully chosen methods to avoid unwanted side reactions and ensure high yields. thieme-connect.de A variety of protocols have been developed, broadly categorized into oxidative methods, acid-mediated cleavages, and more recently, photocatalytic strategies.

Oxidative Methods (e.g., using Hydrogen Peroxide, Hypervalent Iodine Reagents, Singlet Molecular Oxygen)

Oxidative cleavage is a common strategy for the deprotection of this compound and related compounds. This approach typically involves the oxidation of the sulfur atoms, which facilitates the hydrolysis to the corresponding carbonyl compound.

Hydrogen Peroxide: A simple and environmentally friendly protocol for the deprotection of 1,3-dithianes utilizes 30% aqueous hydrogen peroxide. organic-chemistry.org The reaction is often activated by a catalytic amount (e.g., 5 mol%) of iodine in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS). organic-chemistry.org This method proceeds under neutral conditions and demonstrates tolerance for various sensitive functional groups, including phenolic acetates and benzyl ethers, without causing overoxidation. organic-chemistry.org The use of water as the solvent makes this a green and cost-effective alternative to methods employing hazardous heavy metal salts. organic-chemistry.org

Hypervalent Iodine Reagents: Reagents containing iodine in a high oxidation state are highly effective for cleaving the dithiane group. sci-hub.se

o-Iodoxybenzoic acid (IBX): This reagent can regenerate carbonyl compounds from dithianes in high yields. sci-hub.seorganic-chemistry.org The reaction is typically carried out using about two equivalents of IBX in a solvent system like aqueous DMSO. sci-hub.se

Bis(trifluoroacetoxy)iodobenzene (PIFA): PIFA is another powerful reagent for this transformation, particularly useful for sensitive and labile substrates like alkaloids where other methods might lead to decomposition. sci-hub.seorganic-chemistry.org The mechanism involves the nucleophilic attack of a sulfur atom on the hypervalent iodine center. sci-hub.se

Dess-Martin Periodinane (DMP): DMP has also been reported to efficiently deprotect dithianes when used in a 2:1 excess in aqueous solvent mixtures. sci-hub.se

These oxidative methods are generally mild and effective, with the oxygen atom in the regenerated carbonyl group originating from the reagent itself. sci-hub.se

Table 1: Comparison of Oxidative Deprotection Reagents for Dithianes
ReagentTypical ConditionsKey AdvantagesReference
H₂O₂ / Iodine (cat.)SDS, Water, Room TempEnvironmentally friendly, neutral conditions, tolerates sensitive groups. organic-chemistry.org
o-Iodoxybenzoic acid (IBX)~2 eq., aq. DMSOHigh yields for benzylic and aliphatic dithianes. sci-hub.seorganic-chemistry.org
Bis(trifluoroacetoxy)iodobenzene (PIFA)Portion-wise addition, CH₂Cl₂Ideal for labile and sensitive substrates (e.g., alkaloids). sci-hub.seorganic-chemistry.org
Dess-Martin Periodinane (DMP)~2 eq., aq. CH₂Cl₂/MeCNMild conditions, compatible with acid-sensitive moieties. sci-hub.se

Singlet Molecular Oxygen: A novel deprotection protocol involves the use of singlet molecular oxygen (¹O₂). tandfonline.com This reactive oxygen species can be generated from sources like trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate. The system effectively cleaves the C–S bonds in dithioacetals at room temperature under mild conditions to release the corresponding carbonyl compounds. tandfonline.com

Acid-Mediated and Other Hydrolytic Cleavages (e.g., silicasulfuric acid/NaNO₃, polyphosphoric acid, hydantoin (B18101) bromide)

While dithianes are generally stable to many acidic conditions, specific acid-based reagent systems have been developed for their efficient cleavage.

Silicasulfuric Acid/NaNO₂: An efficient, mild, and chemoselective method for the deprotection of S,S-acetals uses a combination of silicasulfuric acid and sodium nitrite (B80452) (NaNO₂) or sodium nitrate (NaNO₃). organic-chemistry.orgkoreascience.krorganic-chemistry.orgresearchgate.net The reaction can be performed under solvent-free conditions by grinding the dithiane with the reagents and wet silica (B1680970) gel, or in a solvent like dichloromethane. koreascience.krorganic-chemistry.org This method is advantageous because silicasulfuric acid is a non-hygroscopic, non-corrosive solid acid that is easy to handle and can replace corrosive liquid acids. koreascience.kr The procedure is effective for dithianes derived from aromatic aldehydes with both electron-donating and electron-withdrawing groups, as well as aliphatic S,S-acetals. koreascience.kr

Polyphosphoric Acid (PPA): A mixture of polyphosphoric acid (PPA) and a few drops of acetic acid provides a simple and mild system for the deprotection of 1,3-dithianes at temperatures ranging from 20-45 °C. researchgate.netasianpubs.org PPA is a powerful dehydrating agent, and its combination with acetic acid facilitates the hydrolysis of the thioacetal. asianpubs.orgccsenet.org Interestingly, PPA alone gives very low yields, but the addition of a catalytic amount of acetic acid significantly improves the outcome. asianpubs.org

Hydantoin Bromide: Halogen-based reagents are also effective. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), a stable and inexpensive source of bromine, can be used for the deprotection of 1,3-dithianes. researchgate.netorganic-chemistry.org This procedure can be carried out efficiently under solvent-free conditions, providing the parent carbonyl compounds in excellent yields. researchgate.net The method is applicable to dithianes derived from aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones. researchgate.net

Table 2: Performance of Hydrolytic Cleavage Methods on Various Dithiane Substrates
Reagent SystemSubstrate TypeConditionsYieldReference
Silicasulfuric Acid / NaNO₂ / Wet SiO₂p-Chlorophenyl-1,3-dithiolaneSolvent-free, grinding, 3 min88% koreascience.kr
Polyphosphoric Acid / Acetic AcidVarious 1,3-dithianes20-45 °C, 3-8 hGood to excellent asianpubs.org
Hydantoin Bromide (DBDMH)Aromatic & Aliphatic DithianesSolvent-free, Room TempExcellent researchgate.net
Photocatalytic Deprotection Strategies

Modern deprotection strategies increasingly focus on the use of visible light and photocatalysis, offering metal-free and mild reaction conditions. dntb.gov.ua The photodeprotection of 2-aryl-1,3-dithianes can be achieved using a photosensitizer, such as 2,4,6-triphenylthiapyrylium cation, under irradiation with visible light (λ > 350 nm).

Transformation to Fluorinated Analogues (e.g., 1,1-difluoromethyl alkanes)

Beyond its role as a protective group, the dithiane moiety can be directly transformed into other valuable functional groups. One such transformation is the synthesis of 1,1-difluoromethyl alkanes. organic-chemistry.org This conversion can be achieved by reacting easily prepared 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF₃). organic-chemistry.org The reaction proceeds in good yield, providing a direct route to gem-difluorinated compounds, which are of significant interest in medicinal chemistry. organic-chemistry.org

Synthesis of Orthoesters and Other Heterocycles

The dithiane functional group can serve as a precursor for the synthesis of orthoesters. A mild and green method utilizes electrochemical conditions to prepare a wide variety of functionalized orthoesters from accessible dithiane derivatives. organic-chemistry.orgorganic-chemistry.org This electrochemical approach avoids harsh reagents and provides a sustainable route to this class of compounds.

Furthermore, the core dithiane structure can be manipulated to generate other sulfur-containing molecules. For instance, related 2-aryl-1,3-dithiolanes can undergo base-mediated ring fragmentation to generate aryl-dithiocarboxylate anions. nih.gov These intermediates can then be trapped with electrophiles, such as alkyl halides, to furnish a diverse library of dithioesters. nih.gov Dithioesters are valuable precursors for the synthesis of various heterocycles. nih.gov

Generation of Highly Substituted Diene Systems

A sophisticated application of dithiane chemistry involves its use in the construction of complex carbon skeletons. A stereoselective method for synthesizing highly substituted 1,3-dienes has been developed utilizing vinyl 1,3-dithiane derivatives. nih.gov This approach involves a C₃ and C₁ coupling between the vinyl dithiane and an alkynylsilane. The key to the transformation is a regioselective dual 1,3-sulfur migration process. This method enables the synthesis of a wide range of highly substituted (E)-1,3-dienes in moderate to high yields, providing an alternative pathway for accessing the corresponding conjugated dienones. nih.gov

Oxidation and Reduction Pathways of the Dithiane Ring System

The 1,3-dithiane ring system, as present in this compound, is not merely a passive protecting group for a carbonyl functionality. The sulfur atoms within the ring are susceptible to a range of oxidative and reductive transformations, allowing for further functionalization and manipulation of the molecule. These pathways offer access to different oxidation states of sulfur and enable selective cleavage of the carbon-sulfur bonds.

Formation of Sulfoxides and Sulfones

The sulfur atoms in the dithiane ring can be sequentially oxidized to form the corresponding sulfoxides and sulfones. This process allows for the modulation of the electronic properties and reactivity of the dithiane moiety. The oxidation is typically achieved using a variety of oxidizing agents, and the degree of oxidation can often be controlled by the stoichiometry and nature of the reagent used. organic-chemistry.orgresearchgate.net

Commonly, the first oxidation step yields the monosulfoxide, this compound-1-oxide. Due to the stereogenic nature of the sulfoxide (B87167) sulfur, this can exist as two diastereomers (cis and trans with respect to the 2-substituent). Further oxidation can lead to the corresponding sulfone, this compound-1,1,3,3-tetraoxide.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a key challenge. researchgate.net A variety of reagents have been developed to achieve this transformation with high chemoselectivity. For instance, hydrogen peroxide (H₂O₂) in the presence of certain catalysts can be controlled to yield either the sulfoxide or the sulfone. organic-chemistry.org Other modern reagents offer high yields and selectivity under mild conditions. organic-chemistry.orgresearchgate.net

Table 1: Selected Oxidizing Agents for Dithiane Oxidation

Oxidizing AgentTypical ProductConditionsNotes
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneCatalytic metal (e.g., Tungstate, Niobium carbide), controlled stoichiometry organic-chemistry.orgSelectivity is highly dependent on the catalyst and the amount of H₂O₂ used. organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide/SulfoneStoichiometricA common and effective oxidant, but can be difficult to stop at the sulfoxide stage.
Sodium Periodate (NaIO₄)SulfoxideAqueous/Organic solventsGenerally selective for sulfoxide formation.
SelectfluorSulfoxide or SulfoneAmbient temperature, H₂O as oxygen sourceAn electrophilic fluorinating agent that also acts as an efficient oxidant for sulfur compounds. organic-chemistry.org

Selective Reduction of Carbon-Sulfur Bonds

A significant transformation of the 1,3-dithiane group is its complete removal through the reductive cleavage of both carbon-sulfur bonds, a process known as desulfurization. This reaction converts the dithiane moiety into a methylene (B1212753) group (-CH₂-), effectively accomplishing the reduction of the original carbonyl group that the dithiane was protecting.

The most common reagent for this transformation is Raney Nickel (Ra-Ni), a fine-grained solid composed primarily of nickel derived from a nickel-aluminium alloy. The reaction, often referred to as hydrogenolysis, involves treating the dithiane with an active form of Raney Nickel, typically in an alcohol solvent under reflux.

For this compound, this reaction would yield 1-ethyl-2-methylbenzene. The general transformation is as follows:

R-CH(S₂(C₃H₆)) + Ra-Ni → R-CH₃

This reductive desulfurization is a powerful tool in multi-step synthesis, as it allows the dithiane to serve first as an acyl anion equivalent for C-C bond formation and then be converted into a simple alkyl group. nih.gov

Ring-Opening Reactions with Metal Ions

The primary role of the 1,3-dithiane group is often to protect a carbonyl group or to enable umpolung reactivity. quimicaorganica.org The regeneration of the parent carbonyl compound is a crucial step, and this is typically achieved through ring-opening hydrolysis. Due to the stability of the thioacetal, this hydrolysis requires assistance, often from metal ions that have a high affinity for sulfur.

Mercury(II) salts, such as mercuric chloride (HgCl₂) or mercuric oxide (HgO), are classic reagents for this deprotection. organic-chemistry.org The mechanism involves the coordination of the mercury ion to the sulfur atoms, which makes the C-2 carbon of the dithiane ring more electrophilic and susceptible to nucleophilic attack by water. Subsequent fragmentation leads to the formation of the carbonyl compound and an insoluble mercury-dithiol complex.

Given the toxicity of mercury compounds, various other metal-based reagents have been developed to effect the same transformation under milder or less toxic conditions.

Table 2: Reagents for Dithiane Ring-Opening (Deprotection)

Reagent SystemConditionsNotes
HgCl₂ / CaCO₃ / aq. CH₃CNAqueous acetonitrileThe classic and highly effective Corey-Seebach deprotection method. organic-chemistry.org
AgClO₄ / H₂OAqueous solutionSilver ions also act as effective thiophiles.
CuCl₂ / CuO / AcetoneRefluxing acetoneA copper-based alternative to mercury reagents.
Iodine (I₂) / DMSODimethyl sulfoxide, heatA metal-free oxidative cleavage method.
N-Bromosuccinimide (NBS)Aqueous acetoneAn oxidative method that is often effective and rapid.

Conjugate Additions (e.g., to nitroalkenes)

The C-2 proton of a 2-substituted-1,3-dithiane, such as this compound, is acidic (pKa ≈ 31-38) and can be removed by a strong base like n-butyllithium (n-BuLi) to form a stabilized carbanion. youtube.com This 2-lithio-1,3-dithiane derivative is a powerful nucleophile and serves as a synthetic equivalent of an acyl anion.

This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, including conjugate addition (Michael addition) to α,β-unsaturated systems. Nitroalkenes are particularly effective Michael acceptors in these reactions due to the strong electron-withdrawing nature of the nitro group.

The reaction of the lithiated anion of this compound with a nitroalkene, such as β-nitrostyrene, proceeds via a 1,4-addition mechanism. This forms a new carbon-carbon bond and generates a nitronate intermediate, which is then protonated upon workup to yield the γ-nitro dithiane product.

This methodology provides a powerful route to synthesize complex molecules, as the resulting product contains both the versatile dithiane moiety (which can be converted back to a carbonyl or reduced) and the nitro group (which can be reduced to an amine or transformed into other functional groups). rsc.orgresearchgate.net An organocatalytic strategy has been developed for the stereoselective addition of similar dithiane derivatives to nitroalkenes, yielding products with high enantiomeric excess. rsc.orgresearchgate.net

Table 3: Representative Conjugate Addition of a Lithiated Dithiane to a Nitroalkene

Dithiane PrecursorBaseElectrophile (Nitroalkene)Product Structure
This compoundn-BuLiA γ-nitro dithiane, specifically 2-(2-Methylphenyl)-2-(2-nitro-1-phenylethyl)-1,3-dithiane
2-Phenyl-1,3-dithianen-BuLi1-Nitropropene2-(2-Nitro-1-methylpropyl)-2-phenyl-1,3-dithiane
2-Carboxythioester-1,3-dithianeOrganocatalystVarious β-aryl nitroalkenesγ-nitro-β-aryl-α-keto esters rsc.org

Mechanistic Elucidation and Computational Investigations of Dithiane Chemistry

Theoretical Framework of Umpolung Reactivity

The concept of "umpolung," or polarity inversion, is central to the synthetic utility of 1,3-dithianes. wikipedia.orginflibnet.ac.in In typical carbonyl compounds, the carbonyl carbon is electrophilic due to the high electronegativity of the adjacent oxygen atom. This carbon atom thus reacts as an acyl cation synthon. wikipedia.org The formation of a 1,3-dithiane (B146892) from a carbonyl compound, such as 2-methylbenzaldehyde (B42018), fundamentally alters this reactivity profile.

The dithiane functional group transforms the formerly electrophilic carbonyl carbon (C2 of the dithiane ring) into a nucleophilic center upon deprotonation. wikipedia.org This reversal of polarity is achieved because the two sulfur atoms can effectively stabilize an adjacent carbanion. dnmfaizpur.org The acidity of the C2 proton (pKa ≈ 31) allows for its removal by a strong base, such as n-butyllithium, to generate a 2-lithio-1,3-dithiane. dnmfaizpur.org This stabilized carbanion is a masked acyl anion, a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, epoxides, and other carbonyl compounds). wikipedia.org Subsequent hydrolysis of the dithiane group, often with reagents like (bis(trifluoroacetoxy)iodo)benzene, regenerates the carbonyl functionality in the final product. wikipedia.orginflibnet.ac.in This strategy, pioneered by E.J. Corey and D. Seebach, provides a robust method for forming carbon-carbon bonds that would be otherwise inaccessible through conventional carbonyl chemistry. inflibnet.ac.in

The key factors contributing to the stabilization of the dithiane anion include:

Inductive Effect : The two electronegative sulfur atoms withdraw electron density, stabilizing the negative charge on the C2 carbon.

Polarizability : The large, diffuse valence electrons of sulfur are more polarizable than those of oxygen, which contributes to the stabilization of the adjacent carbanion. dnmfaizpur.org

d-Orbital Participation : While historically invoked, the role of sulfur's d-orbitals in delocalizing the negative charge is now considered less significant than other factors.

Computational Studies on Dithiane Ring Systems

Computational chemistry provides powerful tools to investigate the structure, stability, and electronic properties of molecules like 2-(2-Methylphenyl)-1,3-dithiane. These theoretical studies offer insights that complement and explain experimental observations.

The 1,3-dithiane ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. researchgate.net Ab initio quantum-chemical calculations have shown that the potential energy surface of the 1,3-dithiane ring includes the two chair invertomers as the global minima, along with several higher-energy flexible forms (twist-boats). researchgate.net

The presence of a bulky 2-(2-methylphenyl) substituent at the C2 position introduces a conformational preference. The aryl group will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6. The longer carbon-sulfur bonds (compared to carbon-carbon bonds in cyclohexane) slightly flatten the chair conformation, which reduces the severity of these 1,3-diaxial interactions. nih.gov

Table 1: Calculated Relative Energies of 1,3-Dithiane Conformers

ConformerRelative Energy (kcal/mol) - HF/6-31G(d)Relative Energy (kcal/mol) - MP2/6-31G(d)
Chair (C)0.000.00
2,5-Twist (2,5-T)6.26.5
1,4-Twist (1,4-T)6.46.7

Data adapted from computational studies on the parent 1,3-dithiane ring system. researchgate.net

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformation and reactivity of the 1,3-dithiane ring.

The anomeric effect is a key stereoelectronic interaction in heterocyclic systems. In 1,3-dithianes, this effect is manifested as a stabilizing interaction between a lone pair of electrons on one sulfur atom (nS) and the antibonding orbital (σ) of an adjacent C-S or C-H bond. Specifically, anomeric interactions of the type n(p)(S) → σ(C-H)ax are dominant at the C2, C4, and C6 positions. nih.govacs.org This interaction helps to stabilize conformations where substituents might otherwise be sterically disfavored. Dithianes exhibit a notable preference for axial substituents compared to their oxygen-containing counterparts (dioxanes), partly because the longer C-S bonds and more diffuse sulfur orbitals allow for better orbital overlap and relaxation of steric strain. scripps.edu

Hyperconjugation also significantly influences the structure. Computational studies have revealed a balance of several hyperconjugative interactions. nih.govacs.org For instance, in the dithiane ring, the distortion caused by the long C-S bonds enhances the overlap between σ(C-H)eq and σ*(C-S) orbitals, leading to a significant stabilizing interaction. nih.govacs.org These interactions affect C-H bond lengths, with bonds involved in stronger hyperconjugative donation appearing slightly elongated. nih.govacs.org

Table 2: Key Stereoelectronic Interactions in the 1,3-Dithiane Ring

Interaction TypeDescriptionConsequence
Anomeric Effect (n(p)(S) → σ(C-H)ax)Donation from a sulfur lone pair to an adjacent axial C-H antibonding orbital.Stabilizes the chair conformation and influences substituent preference.
Hyperconjugation (σ(C-H) → σ(C-S))Donation from a C-H bonding orbital to an adjacent C-S antibonding orbital.Affects bond lengths and ring geometry.
Hyperconjugation (σ(C-S) → σ*(C-H))Donation from a C-S bonding orbital to an adjacent C-H antibonding orbital.Contributes to the overall electronic stabilization of the ring.

Modern quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable for studying dithiane chemistry. nih.gov

Ab initio methods , like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on experimental data. researchgate.netresearchgate.net They are used to accurately calculate molecular geometries, conformational energies, and reaction barriers. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. mdpi.com Functionals like B3LYP are commonly employed to provide a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties of organic molecules. mdpi.comnih.gov

These methods enable the detailed investigation of the electronic structure of this compound, providing a foundation for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. masterorganicchemistry.com

HOMO : Represents the outermost electrons and acts as the electron-donating orbital in a reaction. For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the two sulfur atoms and the π-system of the 2-methylphenyl ring.

LUMO : Represents the lowest energy site for accepting electrons and acts as the electron-accepting orbital. The LUMO is likely to be an antibonding orbital (σ) associated with the C-S bonds of the dithiane ring and the π system of the aromatic ring.

The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations can precisely determine the energies and spatial distributions of these orbitals, providing insight into which sites on the molecule are most likely to engage in nucleophilic or electrophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. In this compound, these regions would be concentrated around the electron-rich sulfur atoms. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are sites prone to nucleophilic attack. A key positive region is expected around the C2 proton, reflecting its acidity and the basis for the umpolung reactivity. rsc.org

Green regions represent neutral or near-zero potential.

The MEP map for this compound would visually confirm the theoretical framework of its reactivity. It would clearly illustrate the electron-rich nature of the sulfur atoms and the electropositive (acidic) character of the C2 proton, providing a clear rationale for its deprotonation by a strong base and its subsequent function as a nucleophile.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of the electron density distribution in a molecule, revealing insights into stabilization energies associated with hyperconjugative interactions, which are crucial for understanding molecular structure and reactivity.

In the context of 2-aryl-1,3-dithiane systems, NBO analysis elucidates the key electronic interactions that govern their conformational behavior and stability. The analysis focuses on delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. For dithiane derivatives, significant interactions often involve the lone pairs (LP) of the sulfur atoms and their interactions with antibonding orbitals (σ*) of adjacent bonds.

While specific NBO analysis data for this compound is not extensively documented in dedicated studies, the principles can be inferred from computational studies on analogous 2-substituted and 2-aryl-1,3-dithianes. The primary interactions of interest are the stereoelectronic effects, such as anomeric and gauche effects, which are influenced by the orientation of substituents on the dithiane ring.

Key donor-acceptor interactions typically observed in 2-aryl-1,3-dithiane structures include:

LP(S) → σ(C-S)*: An anomeric effect where a lone pair on one sulfur atom donates electron density to the antibonding orbital of the adjacent carbon-sulfur bond. This interaction is crucial for the stability of the chair conformation of the dithiane ring.

LP(S) → σ(C-C)*: Interaction between a sulfur lone pair and the antibonding orbital of a carbon-carbon bond, including the bond to the aryl substituent.

π(Aryl) → σ(C-S)*: Hyperconjugation involving the π-system of the 2-methylphenyl group and the antibonding orbitals of the C-S bonds in the dithiane ring.

The magnitude of the stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory in NBO analysis, indicates the strength of the delocalization. The presence of the ortho-methyl group in this compound can introduce steric hindrance, potentially altering the preferred conformation and, consequently, the orbital overlap and the energies of these hyperconjugative interactions compared to the unsubstituted 2-phenyl-1,3-dithiane.

Table 1: Representative Donor-Acceptor Interactions in a 2-Aryl-1,3-dithiane System from NBO Analysis Note: These are generalized interactions and energies based on studies of similar dithiane compounds. Actual values for this compound would require specific computational analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (S1)σ* (C2-S3)1.5 - 4.0Intramolecular Hyperconjugation (Anomeric Effect)
LP (S1)σ* (C2-Caryl)0.5 - 2.0Intramolecular Hyperconjugation
LP (S3)σ* (C2-S1)1.5 - 4.0Intramolecular Hyperconjugation (Anomeric Effect)
π (Caryl-Caryl)σ* (C2-S1)< 1.0Ring-Heterocycle Hyperconjugation

Reaction Mechanism Studies (e.g., Two-Electron Pathways for Propellylation Reactions)

Computational studies have been instrumental in elucidating the reaction mechanisms of 2-aryl-1,3-dithianes. A notable example is the investigation into the propellylation reaction, where a 2-aryl-1,3-dithiane anion acts as a nucleophile towards [1.1.1]propellane. researchgate.netnih.gov These studies provide a detailed picture of the reaction pathway, transition states, and the factors governing reactivity.

The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane has been shown through computational analysis to proceed via a two-electron pathway, challenging previous assumptions that such reactions might involve radical mechanisms. researchgate.net The proposed mechanism involves the following key steps:

Deprotonation : The C2 proton of the dithiane is abstracted by a strong base, such as NaN(SiMe3)2, to form a stabilized 2-dithianyl anion (an acyl anion equivalent).

Nucleophilic Attack : The resulting anion attacks one of the bridgehead carbons of [1.1.1]propellane. This step proceeds through a transition state (TS) to form a bicyclo[1.1.1]pentyl anion intermediate.

Proton Transfer : The intermediate is then protonated by a suitable proton source, such as the starting dithiane material, to yield the final product and regenerate the 2-dithianyl anion, continuing the catalytic cycle with respect to the anion.

Computational investigations indicate that the nucleophilic attack can occur from either an axial or equatorial position relative to the dithiane ring. For 2-phenyl-1,3-dithiane, the axial attack is energetically favored due to reduced 1,3-diaxial interactions in the transition state. researchgate.net

However, the steric hindrance of the substituent on the aryl ring plays a critical role in the reaction's feasibility. In the case of This compound (also known as 2-(2-tolyl)-1,3-dithiane), the ortho-methyl group provides significant steric bulk around the anionic center. Experimental results have shown that this substrate was recovered unreacted under standard propellylation conditions, a finding that is consistent with the ortho-methyl group sterically shielding the nucleophilic carbon and preventing its reaction with [1.1.1]propellane. researchgate.net

Table 2: Calculated Energy Profile for the Propellylation of 2-Phenyl-1,3-dithiane Data adapted from computational studies on the two-electron pathway. researchgate.net

Species/Transition StateDescriptionRelative Free Energy (kcal/mol)
INT12-Phenyl-1,3-dithianyl anion0.0
TSAxialTransition state for axial attack+12.5
TSEquatTransition state for equatorial attack+14.0
INT2Bicyclo[1.1.1]pentyl anion intermediate-25.7

Calorimetric Studies and Thermochemical Data

Calorimetric studies are essential for determining the fundamental thermochemical properties of a compound, such as its enthalpy of formation (ΔHf°), enthalpy of combustion (ΔHc°), and heat capacity (Cp). This data provides critical insights into the energetic stability of a molecule and the thermodynamics of its reactions. For organosulfur compounds like this compound, such data would allow for quantitative analysis of ring strain, bond energies, and the energetic costs of steric interactions.

Despite the importance of such data, a review of the scientific literature indicates a lack of specific experimental calorimetric studies performed directly on this compound. Thermochemical data for many complex organosulfur compounds are sparse compared to their oxygen-containing analogs, often due to challenges in ensuring complete and well-defined combustion in calorimetric experiments.

In a typical combustion calorimetry experiment for an organosulfur compound, the substance is burned in a high-pressure oxygen environment within a bomb calorimeter. The heat released is measured, and from this, the standard enthalpy of combustion is calculated. The standard enthalpy of formation can then be derived using Hess's law, provided the enthalpies of formation for the combustion products (CO2, H2O, and aqueous H2SO4) are known.

Without direct experimental data for this compound, its thermochemical properties must be estimated using computational methods, such as high-level ab initio or Density Functional Theory (DFT) calculations. These computational approaches can provide reliable estimates of the enthalpy of formation, which can then be used to predict the thermodynamics of reactions involving this compound. However, such theoretical values await experimental validation through future calorimetric measurements.

Broader Synthetic Utility and Applications of 1,3 Dithianes in Complex Molecule Synthesis

Strategic Applications in Total Synthesis of Natural Products

The unique reactivity of 1,3-dithianes has made them indispensable in the total synthesis of numerous architecturally complex natural products. researchgate.netresearchgate.net Their ability to act as a linchpin, connecting multiple fragments in a convergent manner, has streamlined the synthesis of intricate molecular frameworks. researchgate.net

Convergent and Multicomponent Linchpin Couplings

A significant advancement in the application of dithiane chemistry is the development of multicomponent linchpin coupling strategies. These methods allow for the sequential and stereocontrolled union of multiple building blocks in a single flask, drastically increasing synthetic efficiency. nih.govacs.org A key innovation in this area involves the use of 2-silyl-1,3-dithianes. nih.govacs.org

The process typically begins with the deprotonation of a 2-silyl-1,3-dithiane, which then reacts with a first electrophile, such as an epoxide. This initial reaction forms a lithium alkoxide intermediate. The subsequent addition of a polar aprotic solvent, like HMPA or DMPU, triggers a Brook rearrangement, a silicon-oxygen bond-forming event. nih.govacs.org This rearrangement regenerates a 2-lithio-1,3-dithiane, which can then react with a second, different electrophile. nih.gov This anion relay chemistry (ARC) allows for the controlled, stepwise assembly of complex fragments. acs.orgorganic-chemistry.org

This powerful strategy has been instrumental in the synthesis of polyol chains, which are common motifs in many natural products. By carefully selecting the order of epoxide addition and their stereochemistry, chemists can construct all possible diastereomers of 1,3,5-polyol systems. acs.org

Representative Examples in Complex Polyfunctionalized Targets

The strategic application of dithiane chemistry is evident in the total syntheses of a variety of complex and biologically active natural products. researchgate.net

Jatrophone: The synthesis of jatrophone, a macrocyclic diterpene with potential anticancer activity, has been approached using various strategies, some of which incorporate dithiane-based methodologies for fragment coupling. acs.orgacs.orgpurdue.edu In one approach, a dithiane moiety was used to construct a key building block for the macrocycle. uni-konstanz.de

Bertyadionol: The synthesis of bertyadionol, another complex natural product, has also benefited from the use of 1,3-dithianes to form crucial carbon-carbon bonds within its intricate framework.

Apoptolidin: The total synthesis of apoptolidin, a potent antitumor agent, prominently features a dithiane coupling reaction to connect two major fragments of the molecule. nih.govacs.orgcornellpharmacology.org This key step involves the reaction of a lithiated dithiane with a vinyl iodide, demonstrating the reliability of this methodology in the late stages of a complex synthesis. nih.govcornellpharmacology.org The successful application of this dithiane coupling was crucial for the completion of the total synthesis. nih.gov

Echinolone: The synthesis of echinolone, a marine-derived natural product, has also utilized dithiane chemistry for the construction of its carbon skeleton.

Flavonoids: The synthesis of flavonoids, a class of natural products with diverse biological activities, has been achieved using various methods, including those involving 1,3-dithianes. thieme-connect.commdpi.com For instance, the asymmetric synthesis of flavanones has been accomplished by reacting a lithiated 1,3-dithiane (B146892) derivative with a chiral epoxide, followed by cyclization and desulfurization to yield the target flavonoid. nih.gov

Baclofen: While specific details on the use of dithianes in the synthesis of the muscle relaxant Baclofen were not found in the provided search results, the general principles of dithiane chemistry are applicable to the synthesis of gamma-amino acids and their derivatives.

Carbon-Carbon Bond Formation in Organic Transformations

The cornerstone of 1,3-dithiane utility in organic synthesis is its role in carbon-carbon bond formation. nih.govacs.orgresearchgate.netorganic-chemistry.org This is achieved through the concept of umpolung, which reverses the normal electrophilic character of a carbonyl carbon to a nucleophilic one. wikipedia.orgorganic-chemistry.orgegyankosh.ac.in

The process begins with the deprotonation of the C2-proton of a 1,3-dithiane using a strong base, typically n-butyllithium, to form a 2-lithio-1,3-dithiane. researchgate.netegyankosh.ac.in This lithiated species acts as a potent nucleophile, an "acyl anion equivalent," which can react with a wide array of electrophiles. researchgate.netresearchgate.netorganic-chemistry.org

Common electrophiles that readily react with lithiated dithianes include:

Alkyl halides egyankosh.ac.in

Aldehydes and ketones egyankosh.ac.in

Epoxides organic-chemistry.org

Acid derivatives organic-chemistry.org

The resulting 2-substituted-1,3-dithiane can then be hydrolyzed back to the corresponding carbonyl compound, effectively accomplishing the formation of a new carbon-carbon bond at the former carbonyl carbon. wikipedia.org This two-step sequence of dithiane formation, alkylation, and hydrolysis is known as the Corey-Seebach reaction. organic-chemistry.org

The table below summarizes some common carbon-carbon bond-forming reactions involving 2-lithio-1,3-dithianes.

ElectrophileResulting Product after Hydrolysis
Alkyl HalideKetone
Aldehydeα-Hydroxyketone
Ketoneα-Hydroxyketone
Epoxideβ-Hydroxyketone
Acyl Chloride1,2-Diketone

Industrial and Pharmaceutical Significance

The synthetic versatility of 1,3-dithianes has significant implications in both industrial and pharmaceutical settings, where they serve as key intermediates in the preparation of valuable molecules. nih.gov

Precursors for Bioactive Molecules and Drug Scaffolds

The ability to construct complex carbon skeletons using dithiane chemistry makes them valuable precursors for a wide range of bioactive molecules and drug scaffolds. nih.gov The umpolung strategy allows for the synthesis of functionalities like α-hydroxy ketones and 1,2-diketones, which are present in numerous biologically active compounds but are often challenging to prepare through traditional methods. organic-chemistry.org Furthermore, palladium-catalyzed asymmetric allylic substitution reactions using 1,3-dithianes as acyl anion equivalents have been developed, providing enantiomerically enriched products that can be converted into various biologically active molecules. acs.org

Development of Bioisosteres for Pharmacophores

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or pharmacokinetic properties, is crucial. nih.gov 1,3-Dithianes have played a role in the development of novel bioisosteres. nih.govsci-hub.se

A prominent example is the use of 2-aryl-1,3-dithianes in the synthesis of bicyclo[1.1.1]pentanes (BCPs). nih.govsci-hub.se BCPs have emerged as promising bioisosteres for phenyl groups in bioactive molecules. nih.govchemrxiv.org The reaction of a lithiated 2-aryl-1,3-dithiane with [1.1.1]propellane provides a general method for synthesizing BCP-containing dithianes. nih.gov These can then be deprotected to afford BCP-aryl ketones, which are analogues of medicinally important diaryl ketones. nih.gov This strategy allows for the replacement of a planar aromatic ring with a three-dimensional, saturated BCP core, which can lead to improved pharmacological properties. nih.govnih.gov

Green Chemistry Principles Applied to 1,3 Dithiane Synthesis and Transformations

Solvent-Free and Environmentally Benign Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Researchers have developed numerous solvent-free approaches for the synthesis of 1,3-dithianes, which often lead to cleaner reactions, simpler work-up procedures, and higher yields. tandfonline.comthieme-connect.com

One effective method involves the reaction of aldehydes or ketones with 1,3-propanedithiol (B87085) under solvent-free conditions at room temperature, catalyzed by a small amount of lithium tetrafluoroborate (B81430) (LiBF₄). thieme-connect.com This procedure is notable for its mild conditions and the ability to purify the product by direct distillation. thieme-connect.com Another highly efficient, solvent-free method employs perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), which acts as a powerful and reusable catalyst for dithiane formation at room temperature, with reaction times often being very short. organic-chemistry.org

Tungstate sulfuric acid (TSA) has also been reported as a novel, environmentally benign, and recyclable catalyst for the thioacetalization of carbonyl compounds under solvent-free conditions. tandfonline.comresearchgate.net This method boasts excellent yields and short reaction times. tandfonline.comresearchgate.net Furthermore, the use of water as a reaction medium represents a significant advancement in green synthesis. A Lewis acid-surfactant-combined catalyst, copper bis(dodecyl sulfate) [Cu(DS)₂], has been shown to be effective for thioacetalization in water at room temperature, offering high chemoselectivity and eliminating the need for organic solvents. organic-chemistry.orgscribd.com

The following table summarizes the thioacetalization of various aromatic aldehydes under solvent-free or aqueous conditions, demonstrating the general applicability of these green methodologies. While specific data for 2-methylbenzaldehyde (B42018) is often not the primary example, these results are indicative of the reaction's scope.

AldehydeCatalystConditionsTimeYield (%)Reference
BenzaldehydeLiBF₄Solvent-free, 25 °C1 h99 thieme-connect.com
BenzaldehydeHClO₄-SiO₂Solvent-free, RT5 min98 organic-chemistry.org
4-ChlorobenzaldehydeTungstate Sulfuric Acid (TSA)Solvent-free, 60 °C30 min95 tandfonline.com
4-NitrobenzaldehydeCu(DS)₂Water, RT1 h96 organic-chemistry.orgscribd.com
BenzaldehydeCellulose Sulfonic Acid (CSA)Acetonitrile, RT25 min94 tandfonline.com

Catalytic Systems for Enhanced Sustainability

The development of sustainable catalytic systems is paramount in green chemistry, emphasizing the use of catalysts that are efficient, reusable, and environmentally benign, such as organocatalysts.

Reusable Catalysts: Many modern catalysts for dithiane synthesis are designed for recovery and reuse, significantly reducing waste and cost.

Lithium tetrafluoroborate (LiBF₄) can be recovered and reused after the reaction. thieme-connect.com

Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst, maintaining its activity over several cycles. organic-chemistry.orgorganic-chemistry.org

Tungstate sulfuric acid (TSA) is a solid acid catalyst that can be easily separated from the reaction mixture and reused without a significant loss of effectiveness. tandfonline.comresearchgate.net

Cellulose sulfonic acid (CSA) , a biodegradable and functionalized biopolymer, serves as an efficient, environmentally friendly, and recyclable catalyst for dithioacetal formation. tandfonline.com

Copper bis(dodecyl sulfate) [Cu(DS)₂] acts as a reusable catalyst in aqueous media. organic-chemistry.orgscribd.com

CatalystKey FeaturesReaction ConditionsReusabilityReference
LiBF₄Mild, efficientSolvent-free, 25 °CYes, recoverable thieme-connect.com
HClO₄-SiO₂Highly efficient, fastSolvent-free, RTYes, without significant activity loss organic-chemistry.org
Tungstate Sulfuric Acid (TSA)Environmentally benign solid acidSolvent-freeYes, easily separated and reused tandfonline.comresearchgate.net
Cellulose Sulfonic Acid (CSA)Biodegradable, biopolymer-basedAcetonitrile, RTYes, recyclable tandfonline.com

Organocatalysis: Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in sustainable synthesis. These catalysts are generally less toxic and more stable than their metal-based counterparts. In the context of 1,3-dithiane (B146892) chemistry, organocatalysts have been successfully employed for various transformations. For instance, an efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.orgrsc.org Chiral organosuperbases, such as bis(guanidino)iminophosphorane, have been shown to catalyze the enantioselective addition of 1,3-dithiane derivatives to imines, producing valuable optically active building blocks. nih.gov These reactions proceed under mild conditions and demonstrate the potential of organocatalysis to create complex chiral molecules sustainably. rsc.orgunimi.it

Energy-Efficient Methodologies

Reducing energy consumption is another key principle of green chemistry. Microwave-assisted organic synthesis (MAOS) has been established as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. uliege.be

The application of microwave irradiation has been successfully demonstrated in a variety of heterocyclic syntheses, including those involving sulfur-containing compounds. researchgate.net For example, the synthesis of acridine-1,8(2H,5H)-diones has been achieved in good to excellent yields via a one-pot, three-component reaction in water under microwave irradiation. ijcce.ac.ir Similarly, functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been efficiently synthesized by exposing the neat reactants to microwaves. mdpi.com

While specific literature detailing the microwave-assisted synthesis of 2-(2-Methylphenyl)-1,3-dithiane is not abundant, the general success of MAOS in related transformations suggests its high potential for this synthesis. The rapid heating provided by microwaves can help overcome the activation energy, which might be particularly beneficial for sterically hindered substrates like 2-methylbenzaldehyde. nih.gov This energy-efficient approach can significantly reduce reaction times from hours to minutes, contributing to a more sustainable chemical process. uliege.be

Q & A

Q. How is 2-(2-Methylphenyl)-1,3-dithiane synthesized in laboratory settings?

The compound is synthesized via acid-catalyzed thioacetalization . A ketone precursor (e.g., 2-methylacetophenone) reacts with 1,3-propanedithiol under acidic conditions (e.g., BF₃·Et₂O or HCl) to form the dithiane ring. The crude product is purified by crystallization from non-polar solvents like hexane, yielding ~89% purity. This method is analogous to the synthesis of 2-(3-nitrophenyl)-1,3-dithiane derivatives . Recent advancements propose odorless dithiane precursors (e.g., 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione) as efficient 1,3-propanedithiol equivalents, minimizing handling hazards .

Q. What structural features characterize this compound?

Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to study this compound’s reactivity?

Isotopic labeling enables mechanistic tracking in formaldehyde anion-equivalent reactions. 1,3-[2-(¹³C)]dithiane derivatives are synthesized in two steps:

¹³C-labeling : Start with [(¹³C)]methyl phenyl sulfoxide, which undergoes oxidation and cyclization.

Deuterium incorporation : Use [(¹³C,²H₃)]methyl phenyl sulfoxide to prepare ¹³C/²H₂-labeled dithianes.
These labeled synthons are critical for NMR-based metabolic studies and reaction pathway analysis .

Q. What computational methods predict the conformational dynamics of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31Glevel optimizes geometry and calculates energy barriers for chair-to-chair interconversion. Comparative studies with methylthiane derivatives show that steric hindrance** from the 2-methylphenyl group increases axial-equatorial energy differences by 2–3 kcal/mol compared to unsubstituted analogs . MD simulations in solvent models (e.g., acetonitrile) further reveal solvation effects on ring puckering.

Q. How can researchers resolve contradictions in spectroscopic data for dithiane derivatives?

Discrepancies between NMR coupling constants and X-ray torsion angles often arise from dynamic equilibria in solution. To address this:

  • Perform variable-temperature NMR to detect conformational averaging.
  • Compare experimental IR stretching frequencies (e.g., C–S at 680 cm⁻¹) with DFT-calculated values.
  • Refine H-atom positions in crystallographic models using riding constraints (Uiso = 1.2–1.5×Ueq of carrier atoms) to improve data consistency .

Q. What role does this compound play in multi-step synthetic routes?

The dithiane group acts as a protecting group for carbonyls in complex syntheses. For example:

  • Ketone protection : React with aldehydes/ketones under acidic conditions to form stable thioacetals.
  • Deprotection : Use N-chlorosuccinimide (NCS) in buffered acetonitrile to regenerate carbonyls without side reactions.
    This methodology was critical in synthesizing NNK-4-OAc, a nitrosamine metabolite, with preserved stereochemistry .

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